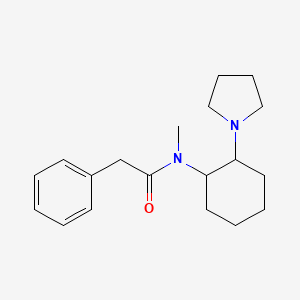
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide is an organic compound belonging to the class of phenylacetamides It is characterized by the presence of a phenyl group, a pyrrolidine ring, and a cyclohexyl group attached to an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide typically involves the reaction of N-methyl-2-phenylacetamide with a cyclohexyl derivative containing a pyrrolidine ring. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or lutidine to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization is common to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the phenyl group can be substituted with other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other phenylacetamides and pyrrolidine derivatives, such as:
- N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)ethyl)acetamide
- N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)propyl)acetamide
- N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)butyl)acetamide .
Uniqueness
N-Methyl-2-phenyl-N-(2-(pyrrolidin-1-yl)cyclohexyl)acetamide is unique due to its specific structural features, such as the presence of a cyclohexyl group and a pyrrolidine ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Número CAS |
142325-40-4 |
|---|---|
Fórmula molecular |
C19H28N2O |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
N-methyl-2-phenyl-N-(2-pyrrolidin-1-ylcyclohexyl)acetamide |
InChI |
InChI=1S/C19H28N2O/c1-20(19(22)15-16-9-3-2-4-10-16)17-11-5-6-12-18(17)21-13-7-8-14-21/h2-4,9-10,17-18H,5-8,11-15H2,1H3 |
Clave InChI |
YYQWHXMAQHKNHD-UHFFFAOYSA-N |
SMILES canónico |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


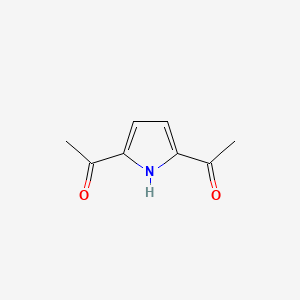

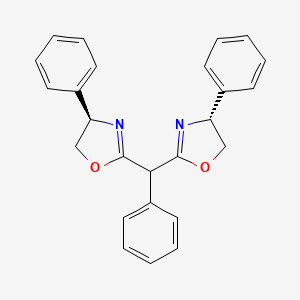
![8-(Bicyclo[2.2.1]heptan-2-ylamino)-7-chloroquinoline-5,6-dione](/img/structure/B12883240.png)
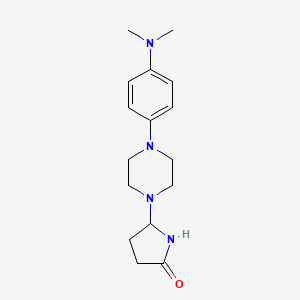
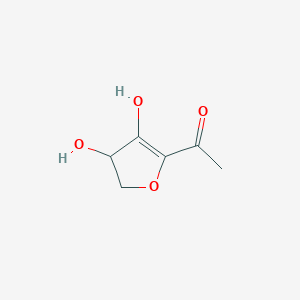
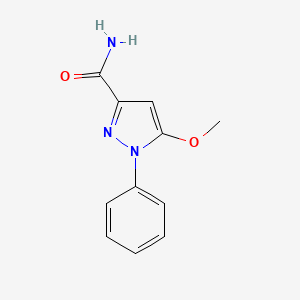
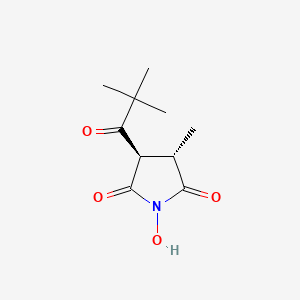
![3-[1-(1,3-Benzoxazol-2-yl)hydrazinyl]butanenitrile](/img/structure/B12883278.png)
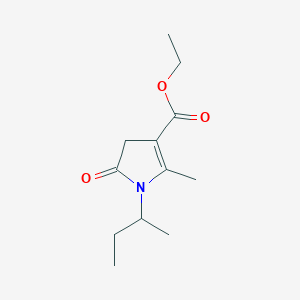
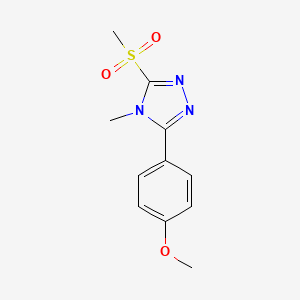
![4-(4-(Benzo[d]oxazol-2-yl)styryl)-N,N-dimethylaniline](/img/structure/B12883298.png)
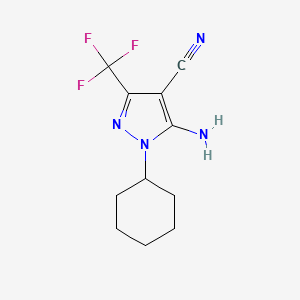
![4-Mercaptobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12883301.png)
